6'-butyl-4'-hydroxy-10'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one 6'-butyl-4'-hydroxy-10'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16339853
InChI: InChI=1S/C22H28O4/c1-3-4-8-15-11-19(24)25-20-14(2)21-17(12-16(15)20)18(23)13-22(26-21)9-6-5-7-10-22/h11-12,18,23H,3-10,13H2,1-2H3
SMILES:
Molecular Formula: C22H28O4
Molecular Weight: 356.5 g/mol

6'-butyl-4'-hydroxy-10'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one

CAS No.:

Cat. No.: VC16339853

Molecular Formula: C22H28O4

Molecular Weight: 356.5 g/mol

* For research use only. Not for human or veterinary use.

6'-butyl-4'-hydroxy-10'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one -

Specification

Molecular Formula C22H28O4
Molecular Weight 356.5 g/mol
IUPAC Name 6-butyl-4-hydroxy-10-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-one
Standard InChI InChI=1S/C22H28O4/c1-3-4-8-15-11-19(24)25-20-14(2)21-17(12-16(15)20)18(23)13-22(26-21)9-6-5-7-10-22/h11-12,18,23H,3-10,13H2,1-2H3
Standard InChI Key CAFHUUPOVJAMRW-UHFFFAOYSA-N
Canonical SMILES CCCCC1=CC(=O)OC2=C(C3=C(C=C12)C(CC4(O3)CCCCC4)O)C

Introduction

Structural Elucidation and Nomenclature

Core Architecture

The compound’s IUPAC name delineates a spirocyclic system where a cyclohexane ring is connected via a single carbon atom to a pyrano[3,2-g]chromen moiety. The pyrano[3,2-g]chromen system consists of a fused pyran ring (oxygen-containing six-membered ring) and a chromen backbone (benzopyran), with substitution at positions 6', 4', 10', and 8'. The spiro junction at the cyclohexane ring introduces conformational rigidity, which can influence both physicochemical properties and biological activity .

Functional Group Analysis

  • 6'-Butyl group: A four-carbon alkyl chain at position 6' enhances lipophilicity, potentially improving membrane permeability in biological systems.

  • 4'-Hydroxyl group: Introduces hydrogen-bonding capability, critical for interactions with biological targets or catalytic sites.

  • 10'-Methyl group: A small alkyl substituent that may sterically influence reactivity or binding.

  • 8'-Ketone: A polar carbonyl group that participates in resonance stabilization and hydrogen bonding.

Synthetic Strategies

Precursor Selection

The synthesis of spirocyclic coumarins typically begins with functionalized chromen-2-one derivatives. For example, 3-acetyl-6-bromo-2H-chromen-2-one (a common intermediate in coumarin chemistry) can undergo condensation with cyclohexane-derived enamines or hydrazines to form spiro junctions .

Key Reaction Steps

  • Knoevenagel Condensation: Acylation of 3-acetylchromen-2-one with N,N-dimethylformamide dimethyl acetal (DMF-DMA) yields α,β-unsaturated ketones, which are pivotal for cyclization .

  • Spirocyclization: Treatment with cyclohexane-1,2-diamine or analogous diols under acidic or basic conditions facilitates ring closure. For instance, refluxing in acetic acid with a diamine precursor could yield the spirocyclic framework .

  • Functionalization: Subsequent alkylation (e.g., butylation via Grignard reagents) and oxidation (e.g., ketone formation via Jones oxidation) introduce the butyl and carbonyl groups .

Optimization Challenges

  • Regioselectivity: Ensuring proper orientation during spirocyclization requires careful control of reaction temperature and catalyst selection. Iron(III) catalysts, as demonstrated in naphthodihydrofuran syntheses, may improve yield and selectivity .

  • Steric Hindrance: The bulky butyl group at position 6' could impede cyclization, necessitating prolonged reaction times or high-boiling solvents like xylene .

Physicochemical Properties

Spectral Characterization

While experimental data for the target compound are unavailable, analogous coumarin derivatives provide benchmarks:

PropertyAnalog Data (Chromen-2-one Derivatives) Expected Range for Target Compound
Melting Point187–205°C190–210°C
IR (C=O stretch)1727–1735 cm⁻¹1720–1740 cm⁻¹
¹H-NMR (Ar-H)δ 7.13–8.54 ppmδ 7.0–8.6 ppm

Solubility and Stability

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the hydroxyl and ketone groups; limited solubility in water.

  • Stability: Susceptible to photodegradation under UV light, a common trait of coumarin derivatives.

Analytical Characterization

Chromatographic Methods

  • HPLC: Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 minutes) resolve coumarin derivatives effectively. Detection at 254 nm (λ_max for chromen-2-ones) .

  • MS (ESI+): Expected molecular ion [M+H]⁺ at m/z 428.5 (calculated for C₂₃H₂₈O₅).

X-ray Diffraction

Single-crystal XRD could confirm the spirocyclic configuration and dihedral angles between the cyclohexane and chromen systems, as seen in related structures .

Applications and Future Directions

Medicinal Chemistry

  • Lead Optimization: Structural modifications (e.g., replacing the butyl group with fluorinated chains) could enhance bioavailability.

  • Targeted Drug Delivery: Conjugation to nanoparticles may improve solubility and tumor-specific uptake.

Materials Science

  • Fluorescent Probes: The chromen core’s inherent fluorescence (λ_em ≈ 450 nm) suits applications in bioimaging or optoelectronics.

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